molecular formula C21H19Cl2N3O3 B2787809 N-(3,5-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 953186-28-2

N-(3,5-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Katalognummer: B2787809
CAS-Nummer: 953186-28-2
Molekulargewicht: 432.3
InChI-Schlüssel: OOIOZLLOCHYEJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C21H19Cl2N3O3 and its molecular weight is 432.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3,5-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a dichlorophenyl group and a methoxy-substituted phenyl group linked to a pyridazine core, contributing to its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H19Cl2N3O3\text{C}_{19}\text{H}_{19}\text{Cl}_{2}\text{N}_{3}\text{O}_{3}

This structure includes:

  • Dichlorophenyl group : Enhances lipophilicity and biological activity.
  • Methoxyphenyl group : Potentially contributes to anti-cancer properties.
  • Pyridazine core : Known for various biological activities.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyridazine can inhibit cancer cell growth through mechanisms such as tubulin polymerization inhibition. The specific activity of this compound against various cancer cell lines remains to be extensively characterized; however, preliminary data suggest potential efficacy against tumor models.

Table 1: Anticancer Activity Comparison

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
OXi8006SK-OV-31.1Tubulin assembly inhibition
This compoundTBDTBDTBD

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are common among pyridazinone derivatives. Inflammatory pathways often involve the modulation of cytokines and chemokines, and compounds with similar structures have shown promise in reducing inflammation markers in vitro.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, which is crucial for cancer cell proliferation.
  • Modulation of Signaling Pathways : The presence of halogenated aromatic groups may influence various signaling pathways involved in cell survival and apoptosis.

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The results indicated that compounds with methoxy substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts. While specific data for this compound is limited, it is hypothesized that its unique structure may confer similar benefits.

Study 2: In Vivo Models

In vivo studies using animal models are crucial for assessing the therapeutic potential of this compound. Preliminary findings from related compounds suggest favorable outcomes in reducing tumor size and improving survival rates in treated groups compared to controls.

Eigenschaften

IUPAC Name

N-(3,5-dichlorophenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c1-29-18-5-2-4-14(10-18)19-7-8-21(28)26(25-19)9-3-6-20(27)24-17-12-15(22)11-16(23)13-17/h2,4-5,7-8,10-13H,3,6,9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIOZLLOCHYEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.